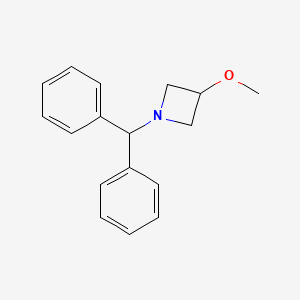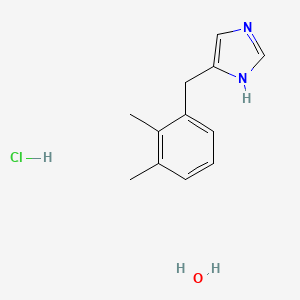
3-Methyl-1-hexyne
Übersicht
Beschreibung
3-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the third carbon and a triple bond between the first and second carbons. This compound is also known by its IUPAC name, this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexyne can be synthesized through various methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases like sodium amide (NaNH₂).
Alkylation of Terminal Alkynes: Terminal alkynes can be deprotonated using strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂) to form alkynide anions.
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydrohalogenation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-hexyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen (H₂) in the presence of a catalyst like palladium (Pd) or platinum (Pt) to convert the triple bond into a single bond, forming alkanes.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the triple bond to form dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the triple bond to form haloalkanes.
Oxidation: The reaction with oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrogenation: H₂ gas, Pd/C or Pt catalyst, room temperature.
Halogenation: Br₂ or Cl₂, inert solvent like CCl₄, room temperature.
Hydrohalogenation: HCl or HBr, room temperature.
Oxidation: KMnO₄, aqueous medium, room temperature.
Major Products:
Hydrogenation: Alkanes (e.g., 3-methylhexane).
Halogenation: Dihaloalkanes (e.g., 3,3-dibromo-1-hexene).
Hydrohalogenation: Haloalkanes (e.g., 3-chloro-1-hexene).
Oxidation: Carboxylic acids or ketones (e.g., 3-methylhexanoic acid).
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-hexyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It serves as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-hexyne in chemical reactions involves the reactivity of the carbon-carbon triple bond. The triple bond is highly reactive and can participate in various addition reactions, where reagents add across the triple bond to form new products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Hexyne: An alkyne with a similar structure but without the methyl group on the third carbon.
3-Hexyne: An alkyne with the triple bond between the third and fourth carbons, lacking the methyl group.
2-Methyl-3-hexyne: An alkyne with a similar structure but with the methyl group on the second carbon instead of the third.
Comparison: 3-Methyl-1-hexyne is unique due to the presence of the methyl group on the third carbon, which influences its reactivity and physical properties. This structural difference can affect the compound’s boiling point, solubility, and reactivity in chemical reactions compared to its similar counterparts .
Eigenschaften
IUPAC Name |
3-methylhex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZULQHRFNTFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960667 | |
| Record name | 3-Methylhex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40276-93-5 | |
| Record name | 3-Methyl-1-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 3-methyl-1-hexyne?
A: this compound is an alkyne, characterized by a triple bond between carbon atoms. Research has focused on characterizing its vibrational properties using techniques like infrared and Raman spectroscopy. These studies, coupled with normal coordinate calculations and molecular mechanics calculations, provide insights into the molecule's structure and conformational behavior. [, ]
Q2: What are the applications of this compound in organic synthesis?
A: this compound serves as a valuable building block in complex molecule synthesis. One example is its use in the synthesis of (+)-3,4-diacetoxy-3-methyl-1-hexyne, a key intermediate in the total synthesis of methynolide, a macrolide with potential biological activity. [, ]
Q3: Are there any stereoselective syntheses involving this compound?
A: Yes, research indicates the existence of stereoselective synthetic routes for producing specific stereoisomers of compounds derived from this compound. One example is the stereoselective synthesis of erythro-3-methyl-1-hexyne-3,4-diol. [] This highlights the potential for using this compound in creating molecules with controlled stereochemistry, which is crucial for biological activity and drug development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)





![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)


![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)



![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)
